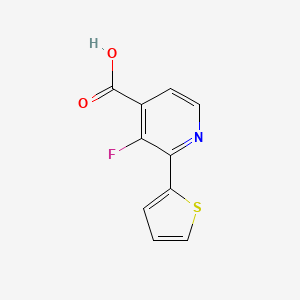
3-Fluoro-2-(thiophen-2-yl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2-(thiophen-2-yl)isonicotinic acid is a fluorinated derivative of isonicotinic acid, featuring a thiophene ring substituted at the 2-position and a fluorine atom at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid typically involves the functionalization of the thiophene ring and subsequent coupling with isonicotinic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further streamline the process.
化学反応の分析
Types of Reactions
3-Fluoro-2-(thiophen-2-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Fluoro-2-(thiophen-2-yl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
作用機序
The mechanism of action of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .
類似化合物との比較
Similar Compounds
2-(Thiophen-2-yl)isonicotinic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-Fluoroisonicotinic acid: Lacks the thiophene ring, which can affect its electronic properties and reactivity.
Thiophene-2-carboxylic acid: A simpler structure that lacks the isonicotinic acid moiety.
Uniqueness
3-Fluoro-2-(thiophen-2-yl)isonicotinic acid is unique due to the combination of the fluorine atom and the thiophene ring, which can impart distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H6FNO2S |
|---|---|
分子量 |
223.23 g/mol |
IUPAC名 |
3-fluoro-2-thiophen-2-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2S/c11-8-6(10(13)14)3-4-12-9(8)7-2-1-5-15-7/h1-5H,(H,13,14) |
InChIキー |
ZBPWDWMVTZXGLX-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=NC=CC(=C2F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


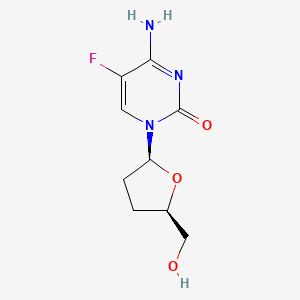
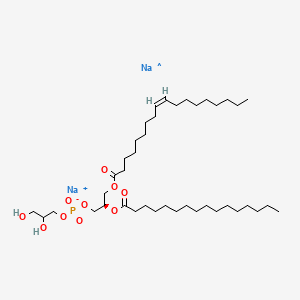
![20-Chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12066856.png)

![3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12066868.png)
![4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide](/img/structure/B12066875.png)

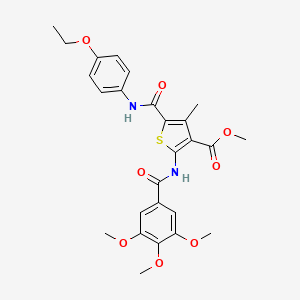
![(2R)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12066894.png)
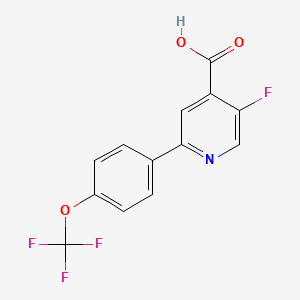
![2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12066899.png)


![3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole](/img/structure/B12066924.png)
